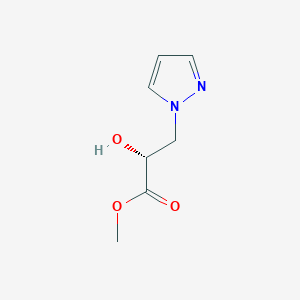
(r)-Methyl 2-hydroxy-3-(1h-pyrazol-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Methyl 2-hydroxy-3-(1h-pyrazol-1-yl)propanoate is a chiral compound with a pyrazole ring attached to a hydroxypropanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-hydroxy-3-(1h-pyrazol-1-yl)propanoate typically involves the reaction of pyrazole with a suitable ester precursor. One common method is the esterification of 2-hydroxy-3-(1h-pyrazol-1-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-hydroxy-3-(1h-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Methyl 2-oxo-3-(1h-pyrazol-1-yl)propanoate.
Reduction: Methyl 2-hydroxy-3-(1h-pyrazol-1-yl)propanol.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-Methyl 2-hydroxy-3-(1h-pyrazol-1-yl)propanoate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
In biological research, this compound is studied for its potential as a ligand in enzyme inhibition studies. The pyrazole ring is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, ®-Methyl 2-hydroxy-3-(1h-pyrazol-1-yl)propanoate is explored for its potential therapeutic properties. It is investigated for its role in modulating enzyme activity and as a precursor for developing new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-Methyl 2-hydroxy-3-(1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with enzyme active sites, leading to inhibition or modulation of enzyme activity. The hydroxy group can also participate in hydrogen bonding, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
®-Methyl 2-hydroxy-3-(1h-imidazol-1-yl)propanoate: Similar structure but with an imidazole ring instead of a pyrazole ring.
®-Methyl 2-hydroxy-3-(1h-triazol-1-yl)propanoate: Contains a triazole ring, offering different chemical properties and reactivity.
Uniqueness
®-Methyl 2-hydroxy-3-(1h-pyrazol-1-yl)propanoate is unique due to the presence of the pyrazole ring, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound in the synthesis of pyrazole-based pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C7H10N2O3 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
methyl (2R)-2-hydroxy-3-pyrazol-1-ylpropanoate |
InChI |
InChI=1S/C7H10N2O3/c1-12-7(11)6(10)5-9-4-2-3-8-9/h2-4,6,10H,5H2,1H3/t6-/m1/s1 |
InChI Key |
XSCMPGNLJFSARO-ZCFIWIBFSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CN1C=CC=N1)O |
Canonical SMILES |
COC(=O)C(CN1C=CC=N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5,6-Dimethyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole](/img/structure/B11807502.png)
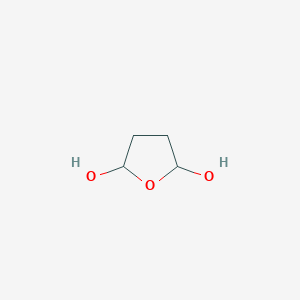
![6-Chloro-2-(2,4-dichlorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B11807512.png)
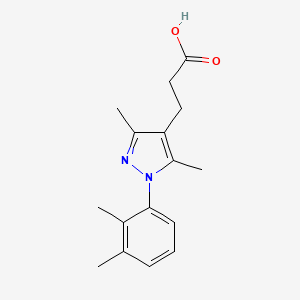
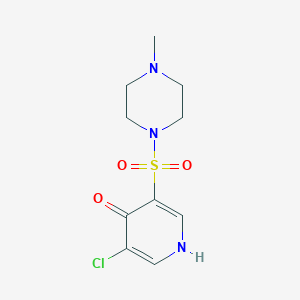
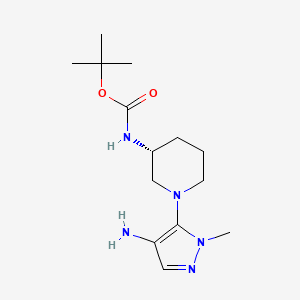


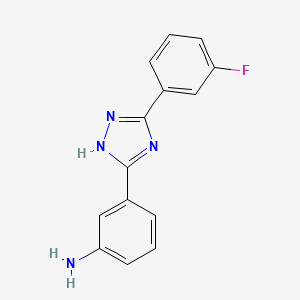
![2-(2-(Pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetonitrile](/img/structure/B11807539.png)
